molecular formula C19H22N2O2 B190981 Cupreine CAS No. 524-63-0

Cupreine

Cat. No.: B190981
CAS No.: 524-63-0
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-UHFFFAOYSA-N
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Description

Cupreine is a naturally occurring alkaloid derived from the bark of cinchona trees. It is closely related to other cinchona alkaloids such as quinine and quinidine. This compound is known for its unique structure, which includes a free hydroxyl group at the 6’ position. This structural feature makes it a valuable compound in asymmetric organocatalysis, where it is used to facilitate stereoselective chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupreine can be synthesized from quinine through a demethylation process. The demethylation is typically achieved using reagents such as boron tribromide or hydrobromic acid. The reaction conditions often involve refluxing the starting material with the demethylating agent in an appropriate solvent, such as dichloromethane or acetic acid.

Industrial Production Methods: Industrial production of this compound involves the extraction of quinine from cinchona bark, followed by its chemical modification. The extraction process includes grinding the bark, followed by solvent extraction using organic solvents like ethanol or methanol. The extracted quinine is then subjected to demethylation to produce this compound. The industrial process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Cupreine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, which can be used in further chemical transformations.

    Reduction: Reduction reactions involving this compound typically target the quinoline ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can be further utilized in asymmetric synthesis and other chemical processes.

Scientific Research Applications

Cupreine has a wide range of scientific research applications, including:

    Chemistry: In asymmetric organocatalysis, this compound is used to catalyze a variety of reactions, including the Morita–Baylis–Hillman reaction, 1,2-additions, and conjugate additions. Its ability to control enantioselectivity makes it a valuable tool in the synthesis of chiral compounds.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimalarial and antimicrobial properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including malaria and bacterial infections.

    Industry: this compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to produce high-value products with high enantiomeric purity.

Comparison with Similar Compounds

  • Quinine
  • Quinidine
  • Cinchonidine
  • Cinchonine
  • Cupreidine

Cupreine’s ability to control enantioselectivity in reactions where other organocatalysts fail highlights its uniqueness and makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871737
Record name Cinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-63-0
Record name Cupreine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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